molecular formula C9H18O3S B13247126 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL

2-(3-Methanesulfonylcyclohexyl)ethan-1-OL

Cat. No.: B13247126
M. Wt: 206.30 g/mol
InChI Key: ICZGVXLRICAZGC-UHFFFAOYSA-N
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Description

2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is an organic compound with the molecular formula C9H18O3S. It is a cyclohexane derivative with a methanesulfonyl group and an ethan-1-ol group attached to the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL typically involves the reaction of cyclohexane derivatives with methanesulfonyl chloride and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methanesulfonylcyclohexyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The ethan-1-ol group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexane ring, methanesulfonyl group, and ethan-1-ol group. This combination imparts specific chemical properties that make it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its utility .

Properties

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

2-(3-methylsulfonylcyclohexyl)ethanol

InChI

InChI=1S/C9H18O3S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h8-10H,2-7H2,1H3

InChI Key

ICZGVXLRICAZGC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)CCO

Origin of Product

United States

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